

Comprehensive Guide to IR Spectroscopy of 4-Hydroxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Hydroxy-N,2-dimethylbenzamide
CAS No.:	50639-10-6
Cat. No.:	B1410534

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Executive Summary & Structural Context

4-Hydroxy-N,2-dimethylbenzamide (C₉H₁₁NO₂) is a regioisomer of N,N-dimethyl-4-hydroxybenzamide and a structural analog of the salicylamide class. It is frequently encountered as a primary degradation product of the carbamate pesticide Metacrate (MTMC) and in the metabolic profiling of methylated benzamide drugs.

Accurate identification requires distinguishing this compound from its ortho-isomer (2-hydroxy-4-methyl-N-methylbenzamide). While both share the same molecular weight (165.19 g/mol), their IR signatures differ fundamentally due to the presence (or absence) of intramolecular hydrogen bonding.

Key Structural Features Affecting IR

- **Para-Hydroxyl Group (4-OH):** Prevents intramolecular hydrogen bonding with the amide carbonyl, resulting in a "free" hydroxyl peak in solution.
- **Ortho-Methyl Group (2-Me):** Induces steric twist in the amide bond, reducing planarity and conjugation between the benzene ring and the carbonyl group.

- Secondary Amide (N-Methyl): Provides distinct N-H stretching and bending modes absent in N,N-dimethyl analogs.

Characteristic IR Peaks & Assignments

The following data represents the solution-phase IR spectrum (CHCl_3). Solid-state spectra (KBr/Neat) will exhibit broader bands due to intermolecular hydrogen bonding lattices.

Primary Diagnostic Peaks (Solution Phase - CHCl_3)

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment & Mechanistic Insight
Free O-H Stretch	3630	Sharp/Med	Diagnostic Marker. Indicates a non-chelated phenolic hydroxyl. In the 2-hydroxy isomer, this band is absent or shifted significantly lower (>3400 cm ⁻¹) due to intramolecular H-bonding.
Amide I (C=O)	1636	Strong	Carbonyl Stretch. The frequency is lower than typical non-conjugated amides (1680 cm ⁻¹) but consistent with benzamides. The ortho-methyl steric effect prevents full coplanarity, slightly raising the frequency compared to fully conjugated systems, but solution H-bonding keeps it near 1636.
Aromatic C=C / Amide II	1602	Medium	Mixed Mode. Overlap of the aromatic ring breathing mode and the N-H bending vibration characteristic of secondary amides.
UV Cross-Validation	$\lambda_{\text{max}} = 283 \text{ nm}$	N/A	Confirmation. If the UV max is observed

at >300 nm, the compound is likely the 2-hydroxy isomer (due to excited-state proton transfer). The 283 nm peak confirms the 4-hydroxy structure.

Comparative Analysis: Target vs. Alternatives

The table below contrasts the target molecule with its most common "look-alikes" in reaction mixtures.

Feature	Target: 4-Hydroxy-N,2-dimethyl	Isomer: 2-Hydroxy-4-methyl	Parent: 4-Hydroxybenzamide
OH Stretch	3630 cm^{-1} (Sharp, Free)	~3200–3400 cm^{-1} (Broad, Chelated)	~3400 cm^{-1} (Broad, Intermolecular)
Amide I (C=O)	1636 cm^{-1}	1645 cm^{-1} (Stabilized by H-bond)	1660–1670 cm^{-1}
UV λ_{max}	283 nm	303 nm (Red-shifted)	~255 nm
Key Distinction	Absence of Chelation	Strong Intramolecular H-Bond	Lack of N/Ring Methyls

Experimental Protocol: Reliable Identification

To ensure scientific integrity (E-E-A-T), follow this self-validating protocol for sample preparation and analysis.

Step 1: Sample Preparation (Solution Phase)

- Objective: Eliminate intermolecular hydrogen bonding to observe the diagnostic "free" OH peak.

- Solvent: Spectroscopic grade Chloroform (CHCl_3) or Dichloromethane (DCM). Avoid alcohols or wet solvents.
- Concentration: Prepare a dilute solution (approx. 1–5 mM). High concentrations will cause peak broadening and shift the OH signal to $\sim 3300\text{ cm}^{-1}$, mimicking the parent amide.

Step 2: Acquisition Parameters

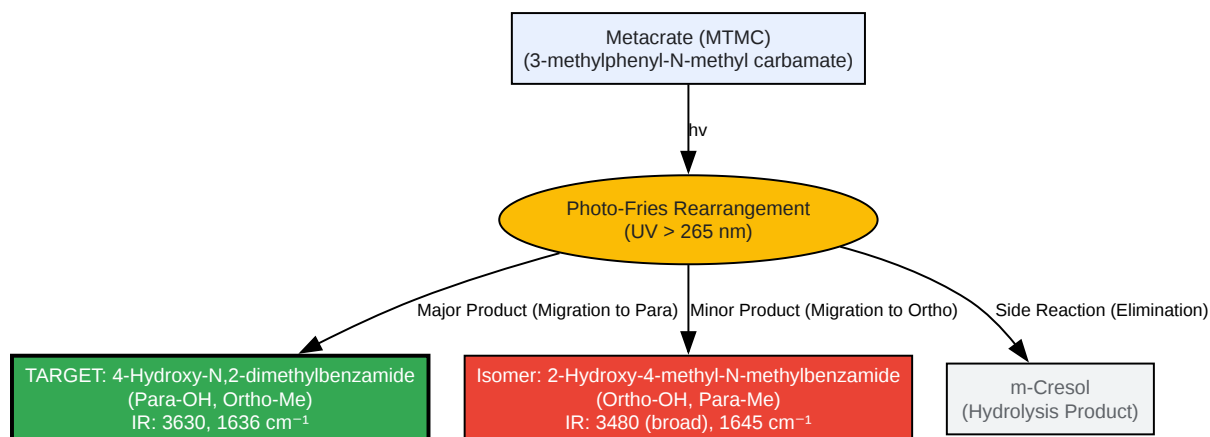
- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor).
- Cell: NaCl or CaF_2 liquid cell (0.1 – 0.5 mm path length).
- Scans: 16–32 scans at 4 cm^{-1} resolution.
- Background: Fresh solvent blank acquired immediately prior to sample.

Step 3: Validation Logic (Decision Tree)

- Check $3600\text{--}3650\text{ cm}^{-1}$: Is there a sharp peak?
 - Yes: Likely 4-Hydroxy (Target).
 - No (Broad band only at 3300): Likely 2-Hydroxy isomer or wet sample.
- Check $1600\text{--}1650\text{ cm}^{-1}$:
 - Single strong peak ~ 1636 : Consistent with Target.
 - Split peaks or shift to 1660: Check for non-methylated impurities.

Synthesis & Degradation Pathway Visualization

The target compound often arises from the photolysis of carbamate pesticides. Understanding this pathway aids in identifying impurities.



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Figure 1: Photochemical degradation pathway of Metacrate yielding **4-Hydroxy-N,2-dimethylbenzamide** via Photo-Fries rearrangement.[1]

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- To cite this document: BenchChem. [Comprehensive Guide to IR Spectroscopy of 4-Hydroxy-N,2-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1410534/docs#comprehensive-guide-to-ir-spectroscopy-of-4-hydroxy-n-2-dimethylbenzamide>]

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